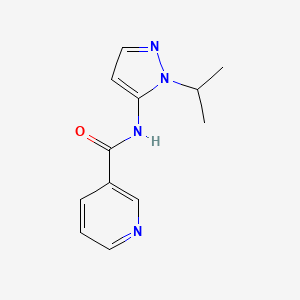
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. IPP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide involves the inhibition of certain enzymes, including PDE5 and PDE6. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are involved in the regulation of smooth muscle contraction and visual function, respectively.
Biochemical and Physiological Effects:
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of cytokine production, and the inhibition of viral replication. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its low solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. One direction is the development of new derivatives of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide with improved solubility and potency. Another direction is the investigation of the potential applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide needs to be further elucidated to understand its full potential.
Synthesemethoden
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-propan-2-ylpyrazole with 3-bromopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. Another method involves the reaction of 2-propan-2-ylpyrazole with 3-cyanopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of certain enzymes, including PDE5 and PDE6, which are involved in the regulation of smooth muscle contraction and visual function, respectively.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-11(5-7-14-16)15-12(17)10-4-3-6-13-8-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSJGCQYPKPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

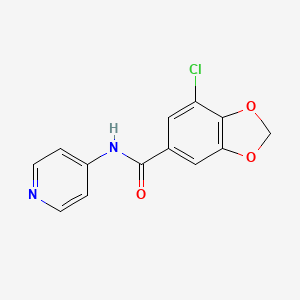
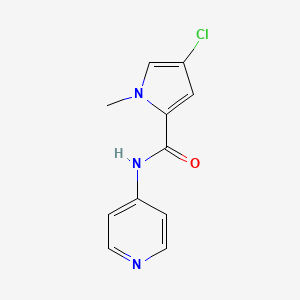
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
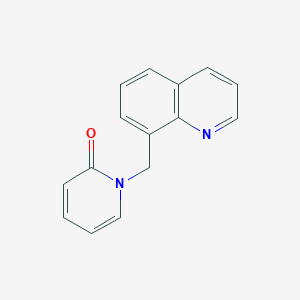
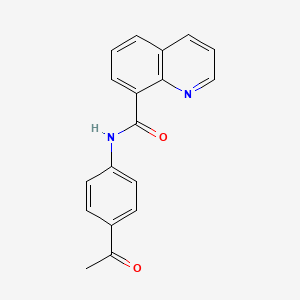
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)
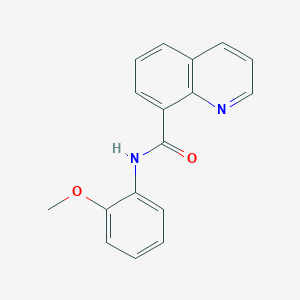
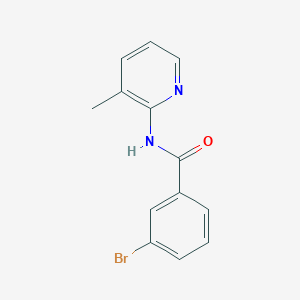
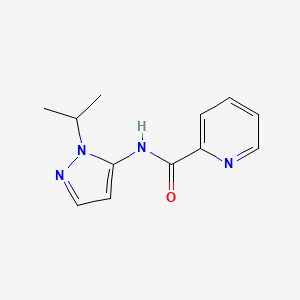
![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)